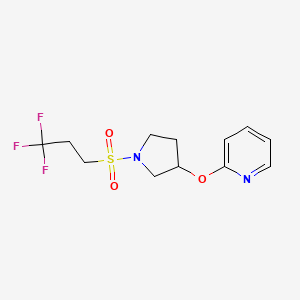

2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

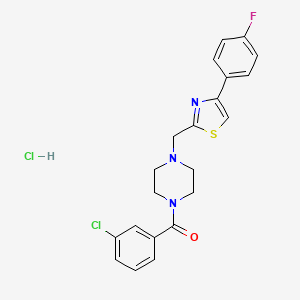

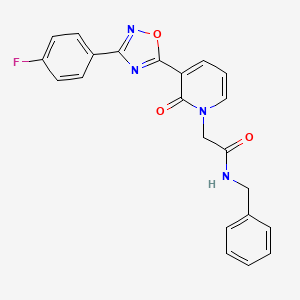

The compound “2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The structure of this compound is likely to be complex due to the presence of the pyrrolidine ring and the trifluoropropyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Synthesis of Tetrahydropyridine and Pyrrolidine Derivatives : A notable application involves the synthesis of sulfonated tetrahydropyridine derivatives through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. This method efficiently produces sulfonated tetrahydropyridine derivatives in moderate to good yields under mild conditions without the need for any catalysts or additives (An & Wu, 2017). Additionally, trifluoromethanesulfonic (triflic) acid has been used as an excellent catalyst for inducing 5-endo cyclization of homoallylic sulfonamides to yield pyrrolidines, demonstrating the viability of cationic cascades terminated by a sulfonamide group for the efficient formation of polycyclic systems (Haskins & Knight, 2002).

Materials Science

Fluorinated Polyamides with Pyridine and Sulfone Moieties : In the realm of materials science, new diamines containing pyridine and trifluoromethylphenyl groups have been synthesized and used to prepare fluorinated polyamides. These polymers exhibit remarkable solubility in organic solvents, high thermal stability, and possess low dielectric constants, making them suitable for advanced materials applications (Liu et al., 2013).

Catalysis and Chemical Transformations

Activation of Hydrogen Peroxide in Oxidations : A series of monosubstituted pyrimidinium and pyrazinium triflates have been studied as simple catalysts for oxidations with hydrogen peroxide, demonstrating significant catalytic efficiency, particularly with electron-withdrawing groups. These findings highlight the potential of electron-deficient heteroarenium salts in catalyzing sulfoxidation reactions, offering a highly efficient, chemoselective method for oxidation processes (Šturala et al., 2015).

Photoluminescence and Liquid-Crystalline Properties

Amphotropic Ionic Polymers with Photoluminescence : Research has also delved into the synthesis of novel poly(pyridinium salt)s with oxyalkylene moieties, showcasing their amphotropic liquid-crystalline and photoluminescence properties. These polymers' unique characteristics, including their thermotropic and lyotropic liquid-crystalline behaviors, as well as their light-emitting properties, pave the way for their potential use in optoelectronic applications (Bhowmik et al., 2008).

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The trifluoropropyl group may enhance the compound’s binding affinity and selectivity for its targets .

Biochemical Pathways

Compounds containing a pyrrolidine ring are known to modulate a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The presence of the pyrrolidine ring and the trifluoropropyl group may influence the compound’s absorption, distribution, metabolism, and excretion .

Result of Action

Based on the known activities of other pyrrolidine derivatives, it can be speculated that this compound may have a variety of biological effects, depending on its specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Propriétés

IUPAC Name |

2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O3S/c13-12(14,15)5-8-21(18,19)17-7-4-10(9-17)20-11-3-1-2-6-16-11/h1-3,6,10H,4-5,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGOBNDMYRTMGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)CCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2370697.png)

![N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2370715.png)

![3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370716.png)

![N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2370718.png)

![3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370720.png)